

Physicochemical Properties of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-O-Demethyl-28-hydroxy-Avermectin A1a

Cat. No.: B15584968

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is a notable degradation product of Avermectin B1a, a macrocyclic lactone with potent anthelmintic and insecticidal properties. Avermectin B1a is the major component of the widely used biopesticide Abamectin. Understanding the physicochemical properties of its degradation products is crucial for assessing the overall stability, environmental fate, and potential biological activity of the parent compound.

This technical guide provides a comprehensive overview of the known physicochemical properties of **5-O-Demethyl-28-hydroxy-Avermectin A1a**. Due to the limited availability of specific experimental data for this particular degradation product, this guide also incorporates data from its parent compound, Avermectin B1a, to provide a comparative and predictive context. The experimental protocols detailed herein are based on established methodologies for the analysis of avermectins and can be adapted for the specific characterization of **5-O-Demethyl-28-hydroxy-Avermectin A1a**.

Physicochemical Data

The quantitative data for **5-O-Demethyl-28-hydroxy-Avermectin A1a** and its parent compound, Avermectin B1a, are summarized in the tables below for ease of comparison.

Table 1: General Physicochemical Properties

Property	5-O-Demethyl-28-hydroxy-Avermectin A1a	Avermectin B1a
Molecular Formula	C48H72O15	C48H72O14[1]
Molecular Weight	889.08 g/mol	873.09 g/mol [1]
CAS Number	96722-46-2	65195-55-3[1]
Appearance	White to off-white solid	White to light yellow powder[2]
Melting Point	Data not available	~161.8 °C (for Abamectin)[3]
pKa (Predicted)	Data not available	12.42 ± 0.70[4][5]
LogP (Predicted)	Data not available	3.8[1]

Table 2: Solubility Data

Solvent	5-O-Demethyl-28-hydroxy-Avermectin A1a	Avermectin B1a
Water	Data not available	Insoluble[6]
DMSO	≥ 50 mg/mL	100 mg/mL[7]
Ethanol	Data not available	≥11.86 mg/mL (with sonication)[2]
Methanol	Data not available	Soluble[8][9]
n-Propanol	Data not available	Soluble[8][9]
iso-Propanol	Data not available	Soluble[8][9]
n-Butanol	Data not available	Soluble[8][9]
Isopropyl Ether	Data not available	Soluble[8]
Acetonitrile	Data not available	Soluble[9]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of **5-O-Demethyl-28-hydroxy-Avermectin A1a**, adapted from established protocols for avermectins.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the principle of equilibrating the compound in water and measuring its concentration in the saturated solution.

Methodology:

- **Sample Preparation:** Add an excess amount of **5-O-Demethyl-28-hydroxy-Avermectin A1a** to a vial containing a known volume of purified water (e.g., Milli-Q).
- **Equilibration:** Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the undissolved solid.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant and analyze its concentration using a validated HPLC-UV or LC-MS/MS method (see below for a general analytical method).
- **Quantification:** The solubility is determined by comparing the measured concentration to a standard curve of the compound in a suitable organic solvent.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol provides a general framework for the analysis of avermectin derivatives.[\[10\]](#)[\[11\]](#)
[\[12\]](#)

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is required.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., Phenomenex® C18, 150 x 4.60 mm, 5 µm) is typically used.[\[12\]](#)
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. A common mobile phase for avermectins is a mixture of acetonitrile:methanol:ultrapure water (53:35:12, v/v/v).[\[12\]](#)
 - Flow Rate: 1.0 - 1.2 mL/min.[\[12\]](#)
 - Column Temperature: 20-30 °C.[\[11\]](#)[\[12\]](#)
 - Injection Volume: 20 µL.[\[12\]](#)
 - Detection Wavelength: 250 nm.[\[12\]](#)
- Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
- Analysis: Inject the sample onto the HPLC system and record the chromatogram. Purity is assessed by the relative area of the main peak. Quantification is achieved by comparing the peak area to that of a certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

This method is suitable for the sensitive detection and quantification of the compound in complex matrices.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical

ionization (APCI) source.

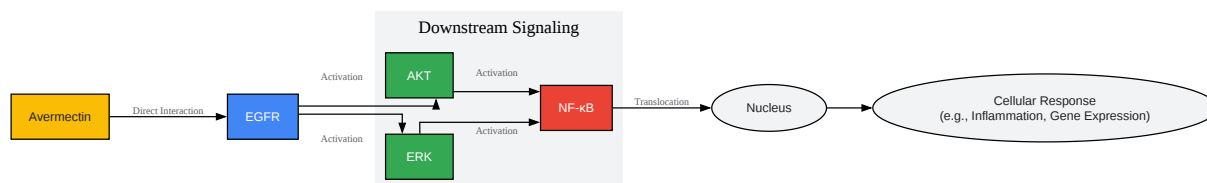
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., Waters UPLC BEH C18, 2.1 x 50 mm, 1.7µm).[15]
 - Mobile Phase: A gradient elution using acetonitrile and 0.1 mM ammonium formate in water containing 0.1% formic acid is often effective.[13]
 - Flow Rate: 0.2 mL/min.[13]
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for avermectins.[13]
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for selective and sensitive quantification.
- Sample Preparation: For complex matrices, a sample extraction and clean-up step is necessary. This may involve liquid-liquid extraction with a solvent like isooctane or solid-phase extraction (SPE).[13]

Signaling Pathways and Mechanism of Action

Avermectins are known to interact with several signaling pathways in both target invertebrates and non-target organisms. A key mechanism of action is the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis.[5] In mammalian cells and other systems, avermectins have been shown to modulate inflammatory and cellular growth pathways.

Recent studies have demonstrated that avermectin can directly interact with the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the downstream EGFR/AKT/ERK signaling pathway.[16][17] This interaction can subsequently influence the activation of the transcription factor NF-κB.[18] The activation of NF-κB by avermectins has also been observed to be involved in inflammatory responses.[19][20][21]

Below is a diagram illustrating the proposed signaling pathway initiated by the interaction of avermectin with EGFR.



[Click to download full resolution via product page](#)

Avermectin-induced EGFR signaling pathway.

This diagram illustrates the direct interaction of avermectin with EGFR, leading to the activation of downstream AKT and ERK pathways, which in turn can activate the NF-κB transcription factor, leading to its translocation to the nucleus and subsequent modulation of gene expression and cellular responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. avermectin B1a | C48H72O14 | CID 6434889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Avermectin B1a | 65195-55-3 [chemicalbook.com]
- 3. Abamectin (Ref: MK 936) [sitem.herts.ac.uk]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Avermectin B1a | Parasite | Antibiotic | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection† - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 12. scielo.br [scielo.br]
- 13. Simultaneous determination of avermectins in bovine tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Confirmation of avermectin residues in food matrices with negative-ion atmospheric pressure chemical ionization liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fsis.usda.gov [fsis.usda.gov]
- 16. Direct interaction of avermectin with epidermal growth factor receptor mediates the penetration resistance in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct interaction of avermectin with epidermal growth factor receptor mediates the penetration resistance in Drosophila larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ivermectin reverses the drug resistance in cancer cells through EGFR/ERK/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Avermectin exerts anti-inflammatory effect by downregulating the nuclear transcription factor kappa-B and mitogen-activated protein kinase activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Avermectin induces carp neurotoxicity by mediating blood-brain barrier dysfunction, oxidative stress, inflammation, and apoptosis through PI3K/Akt and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15584968#physicochemical-properties-of-5-o-demethyl-28-hydroxy-ivermectin-a1a>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com